
2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate;oxalic acid is a complex organic compound that combines a cyclohexane ring with a phenylsulfanyl group and a diethylaminoethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate typically involves multiple steps, starting with the formation of the cyclohexane ring. The phenylsulfanyl group is introduced through a nucleophilic substitution reaction, where a phenylsulfanyl halide reacts with a cyclohexane derivative. The diethylaminoethyl ester is then attached via esterification, using diethylaminoethanol and a carboxylic acid derivative under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Key considerations include the availability of starting materials, reaction efficiency, and waste management.
Análisis De Reacciones Químicas
Types of Reactions
2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The phenylsulfanyl group may interact with enzymes or receptors, modulating their activity. The diethylaminoethyl ester can enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate: Similar structure but lacks the phenylsulfanyl group.
2-(diethylamino)ethyl 1-phenylcyclohexane-1-carboxylate: Similar structure but lacks the sulfanyl group.
Uniqueness
2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate is unique due to the presence of both the phenylsulfanyl and diethylaminoethyl ester groups.
Propiedades
Número CAS |
101329-94-6 |
|---|---|
Fórmula molecular |
C21H31NO6S |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C19H29NO2S.C2H2O4/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)23-17-11-7-5-8-12-17;3-1(4)2(5)6/h5,7-8,11-12H,3-4,6,9-10,13-16H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
ZVTQGKKWULDHGY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C1(CCCCC1)SC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate](/img/structure/B14329808.png)
![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
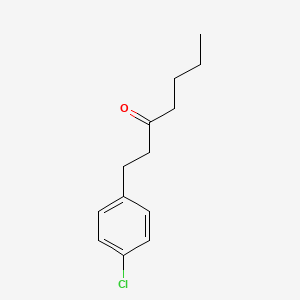
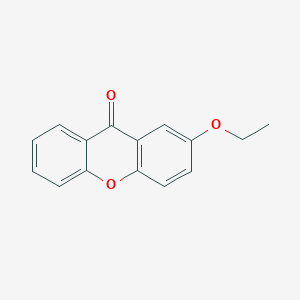
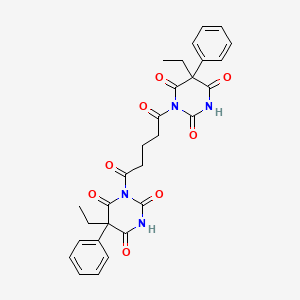
![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)

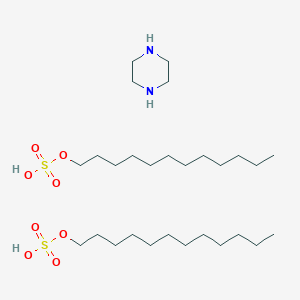
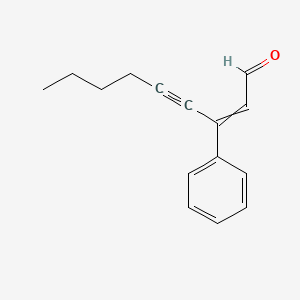
![1,3-Bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14329859.png)
![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)

